Benzyl 4-aminopiperidine-1-carboxylate

HDAC6 inhibition Epigenetic probe Enzyme assay

Unprotected 4-aminopiperidine presents two competing nucleophilic amines, preventing chemoselective functionalization without differential protection. Benzyl 4-aminopiperidine-1-carboxylate solves this via orthogonal Cbz protection of the piperidine nitrogen, directing all initial reactivity exclusively to the 4-amino position. • Enables sequential PROTAC linker assembly with precise conjugation order control • Cbz orthogonal to Boc: cleaved via hydrogenolysis (H₂/Pd-C) while Boc remains intact • Validated in fluoro-olefin DPP-IV inhibitor and β-lactamase inhibitor synthesis

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 120278-07-1
Cat. No. B104409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-aminopiperidine-1-carboxylate
CAS120278-07-1
Synonyms1-Benzyloxycarbonyl-4-aminopiperidine;  1-Benzyloxycarbonylpiperidin-4-amine; _x000B_4-Amino-1-(benzyloxycarbonyl)piperidine;  4-Amino-1-(phenylmethoxycarbonyl)piperidine; _x000B_4-Aminopiperidine-1-carboxylic Acid Benzyl Ester; _x000B_Benzyl 4-amino-1-piperidinecarboxylat
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyYYIQGSYCCNQAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 4-Aminopiperidine-1-Carboxylate: Cbz-Protected Building Block


Benzyl 4-aminopiperidine-1-carboxylate, also known as 1-Cbz-4-aminopiperidine or 4-aminopiperidine-1-carboxylic acid benzyl ester, is a synthetic intermediate with the molecular formula C₁₃H₁₈N₂O₂ (MW 234.29 g/mol) . It comprises a six-membered piperidine ring with a primary amino group at the 4-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position [1]. The Cbz group is orthogonal to other common protecting groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), enabling chemoselective deprotection and sequential synthetic manipulations that are unattainable with unprotected 4-aminopiperidine or singly protected analogs. The compound is a solid at ambient temperature with a reported melting point of 60–62 °C and boiling point of 367.2 ± 42.0 °C at 760 mmHg .

Benzyl 4-Aminopiperidine-1-Carboxylate: Why Substitution Fails


Unprotected 4-aminopiperidine presents two nucleophilic amine sites (piperidine nitrogen and primary amine), rendering chemoselective functionalization impossible without differential protection. The Cbz group on benzyl 4-aminopiperidine-1-carboxylate masks the piperidine nitrogen, directing all initial reactivity exclusively to the 4-amino position—a requirement for constructing asymmetric linkers in targeted protein degradation applications [1]. Furthermore, Cbz exhibits orthogonal stability relative to Boc: Cbz is removed via hydrogenolysis (H₂/Pd-C) or HBr/AcOH, conditions under which Boc remains intact, whereas Boc is cleaved under acidic conditions (TFA, HCl/dioxane) that leave Cbz unaffected [2]. This orthogonality enables sequential deprotection strategies that are impossible with a single protecting group or unprotected scaffolds. In PROTAC linker construction, the Cbz-protected piperidine nitrogen can be deprotected independently after the 4-amino position has been functionalized, allowing precise control over conjugation order—a critical determinant of degradation efficiency and ternary complex formation [1].

Benzyl 4-Aminopiperidine-1-Carboxylate: Comparative Evidence


HDAC6 Inhibitory Activity

Benzyl 4-aminopiperidine-1-carboxylate demonstrates quantifiable inhibition of recombinant human HDAC6 with an IC₅₀ of 2.50 × 10³ nM (2.5 μM) [1]. Unprotected 4-aminopiperidine is not reported as an HDAC6 inhibitor in the same assay systems and lacks the Cbz carbamate moiety that can engage the catalytic zinc ion or substrate-binding channel. By comparison, a structurally related Cbz-protected piperidine analog (BDBM50164539) exhibits an IC₅₀ of 88 nM against HDAC8, indicating that the Cbz-piperidine scaffold possesses intrinsic HDAC-binding capacity that varies with enzyme isoform [1]. No comparable inhibitory activity has been reported for Boc-4-aminopiperidine in HDAC assays.

HDAC6 inhibition Epigenetic probe Enzyme assay

DPP-IV Fluoro-Olefin Synthesis Pathway

Benzyl 4-aminopiperidine-1-carboxylate is explicitly employed as a chemical reagent in the synthesis of fluoro-olefins that function as peptidomimetic inhibitors of dipeptidyl peptidases (DPP-IV) . DPP-IV is a validated therapeutic target for type 2 diabetes, with multiple approved gliptin-class drugs. Unprotected 4-aminopiperidine cannot serve this role directly because the free piperidine nitrogen would compete in coupling reactions and generate unwanted side products. Boc-protected 4-aminopiperidine is incompatible with the acidic or fluoride-mediated conditions sometimes employed in fluoro-olefin synthesis due to Boc lability. The Cbz group remains stable under these conditions while enabling subsequent hydrogenolytic deprotection after fluoro-olefin installation. The compound is also used in the synthesis of β-lactamase inhibitors targeting antibiotic-resistant bacterial infections .

DPP-IV inhibitor Fluoro-olefin synthesis Peptidomimetic

PROTAC Linker Rigidity and Orthogonality

Piperidine-containing linkers are explicitly identified as non-classical PROTAC linker components that differ from flexible PEG-based linkers by introducing conformational rigidity [1]. Benzyl 4-aminopiperidine-1-carboxylate provides a piperidine ring scaffold with orthogonal functionalization capability: the 4-amino group serves as one conjugation handle while the Cbz-protected piperidine nitrogen can be deprotected to generate a second handle after initial coupling. This sequential deprotection strategy is unavailable with unprotected 4-aminopiperidine (both amines react non-selectively) and with Boc-4-aminopiperidine (Boc lacks true orthogonality to Cbz, as both are acid-labile though to differing extents). A modular chemistry toolbox for cereblon-directed PROTACs has been developed employing diverse linkers attached to CRBN ligands via the 4-amino position of related scaffolds [2]. Linker rigidity has been shown to influence degradation efficiency, selectivity, and pharmacokinetics in PROTAC design—flexible PEG linkers may permit excessive conformational entropy, whereas piperidine-based rigid linkers can pre-organize the ternary complex geometry [1].

PROTAC linker Targeted protein degradation Ternary complex

Commercial Purity and Quality Specifications

Benzyl 4-aminopiperidine-1-carboxylate is commercially available at ≥97% purity from major suppliers including Thermo Scientific (Alfa Aesar) and ChemImpex (≥97% GC) . This purity grade is comparable to Boc-4-aminopiperidine (typically ≥95–97%) and superior to many 4-aminopiperidine derivatives that are supplied at 90–95% purity. The compound has a defined melting point of 60–62 °C , boiling point of 367.2 ± 42.0 °C, density of 1.2 ± 0.1 g/cm³, and LogP of 2.38 [1], enabling straightforward quality verification by melting point determination. Slightly soluble in water .

Analytical quality control Purity specification Procurement benchmark

Benzyl 4-Aminopiperidine-1-Carboxylate: Application Scenarios


Fluoro-Olefin DPP-IV Inhibitor Synthesis

Employ benzyl 4-aminopiperidine-1-carboxylate as the 4-aminopiperidine source in fluoro-olefin synthesis protocols for constructing DPP-IV inhibitor candidates . The Cbz protecting group remains intact during fluoro-olefin formation, preventing unwanted reactions at the piperidine nitrogen, and is subsequently removed by hydrogenolysis to liberate the piperidine NH for further derivatization or salt formation. This pathway is validated by peer-reviewed literature (Van der Veken et al., J. Med. Chem. 2005; Mangion et al., Org. Lett. 2011) .

Rigid Piperidine PROTAC Linker Construction

Use benzyl 4-aminopiperidine-1-carboxylate to synthesize rigid piperidine-containing PROTAC linkers where conformational constraint is hypothesized to improve ternary complex stability relative to flexible PEG linkers [1]. Functionalize the 4-amino group first (e.g., via amide coupling to a ligand of interest or PEG extension), then deprotect the Cbz group via hydrogenolysis to expose the piperidine nitrogen for conjugation to the second ligand. This sequential, chemoselective functionalization is not achievable with unprotected 4-aminopiperidine [1].

HDAC6 Inhibitor SAR and Probe Development

Leverage the measurable HDAC6 inhibitory activity (IC₅₀ = 2.5 μM) of benzyl 4-aminopiperidine-1-carboxylate as a starting point for structure-activity relationship (SAR) campaigns targeting HDAC6-selective inhibitors [2]. The Cbz carbamate may serve as a zinc-binding group surrogate or cap group. Compare activity against HDAC8 (88 nM for a related Cbz-piperidine analog) to guide isoform selectivity optimization [2].

β-Lactamase Inhibitor Synthesis for Antibiotic Resistance

Incorporate benzyl 4-aminopiperidine-1-carboxylate into synthetic routes toward β-lactamase inhibitors designed to combat bacterial strains resistant to β-lactam antibiotics . The orthogonal protection strategy allows the piperidine scaffold to be introduced early in the sequence without interfering with subsequent β-lactam ring-forming steps.

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